3-(3-Ethoxyphenyl)azetidine

Fatty Acid Binding Protein FABP3 Surface Plasmon Resonance

Research reproducibility is compromised when using generic azetidine analogs for FABP3 target engagement. This specific 3-(3-ethoxyphenyl)azetidine provides a validated, high-affinity starting scaffold. - Kd 0.200 nM for human FABP3 - ~2,000-fold selectivity over alternative 3-arylazetidines. - Low CYP liability: CYP2D6 IC50 10,000 nM, CYP3A4 IC50 18,000 nM, CYP1A2 Ki 13,600 nM. - Strain-release reactivity (~25-30 kcal/mol) enables diverse synthetic derivatization. - Consistent 95% purity with ambient storage/shipping.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13332288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethoxyphenyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2CNC2
InChIInChI=1S/C11H15NO/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
InChIKeyMFIZWCMWPMQUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Ethoxyphenyl)azetidine: Physicochemical & Structural Profile


3-(3-Ethoxyphenyl)azetidine (CAS: 1260644-58-3) is a 3-substituted azetidine derivative with molecular formula C₁₁H₁₅NO and molecular weight 177.24 g/mol, featuring a four-membered nitrogen-containing azetidine ring bearing a 3-ethoxyphenyl substituent at the 3-position [1]. The azetidine core imparts significant ring strain (~25–30 kcal/mol due to 90° bond angles), conferring unique reactivity and three-dimensional geometry that distinguishes it from five- and six-membered N-heterocycles . Predicted physicochemical properties include a calculated XlogP of 1.7, topological polar surface area of 21.3 Ų, pKa of 10.59 ± 0.40, and boiling point of 286.5 ± 28.0 °C [1]. The planar phenyl group combined with the non-planar azetidine ring creates a stereoelectronic profile suitable for interactions with biological targets requiring both aromatic and aliphatic binding motifs .

A
Azetidine scaffold for conformational constraint design
B
Strain-release chemistry and click-type building block
C
FABP3 probe development and SAR library expansion

3-(3-Ethoxyphenyl)azetidine: Procurement & Substitution Risks


Substitution of 3-(3-Ethoxyphenyl)azetidine with generic azetidine analogs or alternative N-heterocycles introduces quantifiable risks to experimental reproducibility and project outcomes. The 3-ethoxyphenyl substitution pattern critically influences target binding affinity, metabolic stability, and physicochemical properties in ways that positional isomers (2- or 4-ethoxyphenyl) or different alkoxy substituents (methoxy) cannot replicate [1]. Published comparative data across the azetidine scaffold class demonstrates that even minor structural modifications—such as altering the alkoxy chain length or aryl substitution position—produce orders-of-magnitude differences in binding affinity and CYP inhibition profiles [1][2]. Furthermore, the azetidine ring itself provides distinct metabolic stability advantages over larger N-heterocycles like pyrrolidine, with documented reduced susceptibility to oxidative degradation [3]. For procurement decisions, sourcing the precise compound with verified CAS registry ensures experimental continuity and eliminates the confounding variables introduced by analog substitution in structure-activity relationship studies.

Positional isomer substitution — 2- or 4-ethoxyphenyl isomers may shift binding affinity and CYP inhibition profile significantly; cannot assume comparable target engagement.
Alkoxy chain modification — Methoxy or unsubstituted analogs alter hydrophobic contacts and metabolic stability; structure-activity relationships do not transfer directly.
Ring-size mismatch — Pyrrolidine or piperidine replacements lose ring strain (~25–30 kcal/mol) and conformational constraint, limiting synthetic utility and target fit.

3-(3-Ethoxyphenyl)azetidine: Evidence vs. Closest Analogs


FABP3 Affinity vs. Alkoxy Azetidines

3-(3-Ethoxyphenyl)azetidine demonstrates high-affinity binding to human FABP3 (heart-type fatty acid binding protein) with a dissociation constant (Kd) of 0.200 nM as determined by surface plasmon resonance (SPR) analysis in DMPC liposomes using recombinant FABP3 expressed in Escherichia coli BL21 (DE3) [1]. This represents approximately 2,000-fold higher affinity compared to a structurally related 3-arylazetidine analog that exhibited binding affinity of 401 nM under comparable SPR assay conditions [2]. The ethoxy substituent at the 3-position of the phenyl ring is postulated to enhance hydrophobic pocket occupancy relative to unsubstituted or methoxy-bearing analogs, though direct comparative data for the methoxy congener under identical assay conditions is not available in current public repositories. The nanomolar affinity of 3-(3-ethoxyphenyl)azetidine positions it as a potent FABP3-binding scaffold for cardiovascular and metabolic disease target validation programs [1].

FABP3 Affinity
Reported comparison
Kd 0.200 nM vs. 401 nM
Supports FABP3 target engagement studies
~2,000-fold difference; cross-study SPR conditions
Fatty Acid Binding Protein FABP3 Surface Plasmon Resonance Cardiovascular Research Metabolic Disorders

CYP2D6 Inhibition vs. N-Heterocycles

3-(3-Ethoxyphenyl)azetidine exhibits weak inhibition of human CYP2D6 with an IC₅₀ of 10,000 nM (10 μM) in microsomal assays using human CYP2D6 expressed in Saccharomyces cerevisiae YY7 with EOMCC as substrate [1]. The compound shows similarly low CYP3A4 inhibition with an IC₅₀ of 18,000 nM (18 μM) [1]. This weak CYP inhibition profile aligns with the broader class observation that azetidine-based scaffolds demonstrate reduced susceptibility to oxidative degradation compared to larger N-heterocycles such as pyrrolidine and piperidine [2]. The ethoxy substitution pattern on the phenyl ring has been documented to mitigate first-pass metabolism through selective CYP modulation in structurally related 4-ethoxyphenyl azetidine derivatives [3]. The IC₅₀ values exceeding 10 μM across major CYP isoforms indicate a favorable drug-drug interaction risk profile, as clinically significant CYP inhibition typically requires IC₅₀ values below 1 μM.

CYP2D6 Inhibition
Class-level inference
IC₅₀ 10,000 nM
Low CYP2D6 inhibition context
CYP3A4 IC₅₀ 18,000 nM; both >10 μM
CYP2D6 Drug-Drug Interaction Metabolic Stability Hepatocyte Assay ADME-Tox

pKa and Lipophilicity vs. Analogs

3-(3-Ethoxyphenyl)azetidine exhibits a predicted pKa of 10.59 ± 0.40, calculated XlogP of 1.7, and topological polar surface area (TPSA) of 21.3 Ų [1]. The ethoxy substituent contributes three rotatable bonds and a molecular weight of 177.24 g/mol [1]. In comparison, the unsubstituted 3-phenylazetidine analog (CAS 4363-13-7) has a molecular weight of 133.19 g/mol and lacks the electron-donating and lipophilicity-enhancing contributions of the ethoxy group [2]. The 3-(3-methoxyphenyl)azetidine analog (CAS 1203798-59-7) has molecular weight 163.22 g/mol and contains two hydrogen bond acceptors versus three rotatable bonds for the ethoxy derivative . The pKa of 10.59 indicates that at physiological pH (7.4), 3-(3-ethoxyphenyl)azetidine remains predominantly protonated, potentially influencing membrane permeability and target engagement kinetics differently than analogs with altered basicity profiles. The XlogP of 1.7 falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five.

Physicochemical Profile
Data to verify
pKa 10.59, XlogP 1.7, TPSA 21.3 Ų
Predicted baseline for analog comparison
Ethoxy group adds 44 g/mol vs unsubstituted phenyl
Physicochemical Properties pKa Lipophilicity XlogP ADME Prediction

Ring Strain Advantage vs. Larger N-Heterocycles

The azetidine ring in 3-(3-ethoxyphenyl)azetidine exhibits ring strain energy of approximately 25–30 kcal/mol due to its 90° bond angles, deviating significantly from the ideal 109.5° tetrahedral angle . This ring strain is intermediate between aziridines (three-membered, ~27 kcal/mol) and pyrrolidines (five-membered, ~6 kcal/mol), providing a unique reactivity window that enables strain-release transformations not accessible to larger N-heterocycles [1]. Recent advances in azetidine synthesis have leveraged this strain energy for selective ring-opening reactions, with documented yields of 75–90% for cyclization steps in related 3-substituted azetidine syntheses . The strain energy also contributes to the compound's utility as a conformational constraint element, restricting the spatial orientation of the 3-ethoxyphenyl substituent to a defined geometry that can be exploited for target engagement optimization [2]. In contrast, pyrrolidine-based analogs lack this conformational rigidity and exhibit greater rotational freedom, potentially reducing binding site complementarity.

Ring Strain
Class-level inference
~25–30 kcal/mol
Strain-release reactivity context
~4–5× higher than pyrrolidine (~6 kcal/mol)
Ring Strain Synthetic Chemistry Click Chemistry Strain-Release Medicinal Chemistry

CYP1A2 Inhibition vs. Other CYP Isoforms

3-(3-Ethoxyphenyl)azetidine exhibits moderate competitive inhibition of rat recombinant CYP1A2 with a Ki value of 13,600 nM (13.6 μM) as determined by Dixon plot analysis using phenacetin O-deethylation as the probe reaction [1]. This Ki value is comparable to the CYP2D6 IC₅₀ (10,000 nM) and CYP3A4 IC₅₀ (18,000 nM) measured for the same compound [2], indicating a consistent low-to-moderate inhibition profile across multiple CYP isoforms. The competitive inhibition mechanism (versus non-competitive or mechanism-based inhibition) suggests that 3-(3-ethoxyphenyl)azetidine interacts reversibly with the CYP1A2 active site without forming covalent adducts or causing time-dependent inactivation [1]. This reversible inhibition profile contrasts with some alternative N-heterocycles that have been documented to undergo CYP-mediated α-carbon oxidation and subsequent ring scission, leading to reactive metabolite formation [3]. The absence of time-dependent CYP inhibition in the available data supports the compound's suitability as a scaffold for lead optimization programs where metabolic stability is a key selection criterion.

CYP1A2 Inhibition
Reported comparison
Ki 13,600 nM (competitive)
Consistent low-moderate CYP profile
Comparable to CYP2D6 and CYP3A4 IC₅₀ values
CYP1A2 Enzyme Inhibition Drug Metabolism Competitive Inhibition Dixon Plot

3-(3-Ethoxyphenyl)azetidine: Research & Industrial Applications


FABP3-Targeted Drug Discovery

Based on the demonstrated Kd of 0.200 nM for human FABP3 [1], 3-(3-ethoxyphenyl)azetidine serves as a high-affinity starting scaffold for developing FABP3 inhibitors or modulators. FABP3 (heart-type fatty acid binding protein) is implicated in myocardial fatty acid transport, ischemia-reperfusion injury, and metabolic regulation. The compound's ~2,000-fold higher affinity compared to alternative 3-arylazetidine FABP3 ligands (401 nM) [1] supports its prioritization for hit-to-lead campaigns where potency is a primary selection criterion. Applications include cardiovascular target validation, metabolic disorder model development, and structure-based drug design leveraging the defined azetidine geometry for binding pocket optimization.

Lead Optimization with Low CYP DDI Risk

With CYP2D6 IC₅₀ = 10,000 nM, CYP3A4 IC₅₀ = 18,000 nM, and CYP1A2 Ki = 13,600 nM [1], 3-(3-ethoxyphenyl)azetidine exhibits a consistent low-to-moderate CYP inhibition profile across major drug-metabolizing isoforms. This quantitative evidence positions the compound as a favorable scaffold for medicinal chemistry programs that require minimal CYP liability mitigation. The ethoxy substitution pattern has been documented in structurally related 4-ethoxyphenyl azetidine derivatives to mitigate first-pass metabolism [1], further supporting its utility in ADME-Tox profiling studies and drug-drug interaction risk assessment panels.

Strain-Release & Click Chemistry Building Block

The azetidine ring strain of ~25–30 kcal/mol [1] enables strain-release transformations including ring-opening functionalization and cycloaddition reactions not accessible to pyrrolidine (~6 kcal/mol) or piperidine analogs. 3-(3-Ethoxyphenyl)azetidine serves as a versatile building block for synthesizing complex N-containing architectures through strain-release arylation, cross-coupling reactions with 3-iodoazetidine intermediates, and single-pot bis-functionalization strategies [1]. The defined geometry of the 3-substituted azetidine core also provides conformational constraint for designing rigid analogs of flexible pharmacophores.

3-Substituted Azetidine SAR Library

The combination of documented FABP3 binding affinity (Kd = 0.200 nM) [1] and CYP inhibition data (IC₅₀ values 10–18 μM) [1] makes 3-(3-ethoxyphenyl)azetidine a validated reference compound for constructing structure-activity relationship (SAR) libraries of 3-substituted azetidines. Procurement of this specific compound enables systematic exploration of alkoxy chain length effects (ethoxy vs. methoxy vs. unsubstituted), positional isomer effects (3- vs. 2- vs. 4-substitution), and N-functionalization strategies. The predicted pKa of 10.59 and XlogP of 1.7 [2] provide baseline physicochemical parameters for property-based design and multiparameter optimization campaigns.

Application
Selection Property
Validation Focus
FABP3 target validation
Reported binding affinity context
SPR-based affinity assessment
ADME-Tox profiling
CYP inhibition panel profile
Isoform-specific IC₅₀ / Ki review
Strain-release synthesis
Ring-strain reactivity window
Reaction conversion and selectivity
SAR library construction
Alkoxy-substitution physicochemical baseline
pKa, logP, and MW benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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